molecular formula C14H26N2O2 B2944085 tert-Butyl 4-amino-4-(cyclopropylmethyl)piperidine-1-carboxylate CAS No. 1713163-27-9

tert-Butyl 4-amino-4-(cyclopropylmethyl)piperidine-1-carboxylate

Cat. No.: B2944085
CAS No.: 1713163-27-9
M. Wt: 254.374
InChI Key: CYPZOPZTJFGRNL-UHFFFAOYSA-N
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Description

tert-Butyl 4-amino-4-(cyclopropylmethyl)piperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butyl carboxylate group at the 1-position and a cyclopropylmethyl-substituted amino group at the 4-position. Piperidine derivatives are commonly employed as intermediates in drug discovery due to their conformational flexibility and ability to engage in hydrogen bonding, which enhances binding affinity to biological targets . The cyclopropylmethyl substituent may confer metabolic stability and modulate lipophilicity, traits critical for optimizing pharmacokinetic properties . Synthesis of such compounds typically involves coupling reactions, as seen in related tert-butyl piperidine carboxylate derivatives (e.g., azide-mediated coupling in ) .

Properties

IUPAC Name

tert-butyl 4-amino-4-(cyclopropylmethyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-8-6-14(15,7-9-16)10-11-4-5-11/h11H,4-10,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYPZOPZTJFGRNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CC2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It can be used in the study of biological systems, particularly in the development of enzyme inhibitors. Medicine: Industry: It is used in the production of various chemical products, including polymers and coatings.

Mechanism of Action

The mechanism by which tert-Butyl 4-amino-4-(cyclopropylmethyl)piperidine-1-carboxylate exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved would vary based on the biological system or disease being targeted.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares tert-Butyl 4-amino-4-(cyclopropylmethyl)piperidine-1-carboxylate with structurally related piperidine derivatives, highlighting substituent effects, applications, and safety profiles:

Compound Substituent Molecular Weight (g/mol) CAS Number Physical State Key Applications Safety Data
This compound (Target Compound) Cyclopropylmethyl Inferred ~270–285 Not provided Not available Likely pharmaceutical intermediate, organic synthesis Limited data; inferred need for standard PPE (gloves, eye protection)
tert-Butyl 4-amino-4-((3',5'-dichloro-[1,1'-biphenyl]-4-yl)methyl)piperidine-1-carboxylate Dichlorobiphenylmethyl Not provided Not provided Not available Molecular glue development (e.g., protein degradation studies) Synthesis involves hazardous reagents (e.g., diphenyl phosphoryl azide)
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate Pyridin-3-yl 277.36 1707580-61-7 Light yellow solid Safety studies, potential receptor-targeted drug discovery GHS not classified; PPE required (respiratory, gloves, eye protection)
tert-Butyl 4-[(cyclopropylmethyl)amino]-4-(hydroxymethyl)piperidine-1-carboxylate Cyclopropylmethyl + hydroxymethyl 284.39 1909316-78-4 Pale liquid Organic synthesis, pharmaceutical functionalization High purity (≥95%); no explicit hazards reported
tert-Butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate Aminomethyl 229.32 871115-32-1 Not available Laboratory chemical, substance manufacturing Limited hazard data; 97% purity
tert-Butyl 4-amino-4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate Ethoxy-2-oxoethyl Not provided 1333222-34-6 Not available Organic synthesis, drug intermediate (e.g., spirocyclic compounds) No safety data reported
tert-Butyl 4-amino-4-(trifluoromethyl)piperidine-1-carboxylate Trifluoromethyl Not provided 1211582-61-4 Not available High-value pharmaceutical intermediate (e.g., fluorinated drugs) 97% purity; no explicit hazards
tert-Butyl 4-amino-4-methylpiperidine-1-carboxylate Methyl Not provided 343788-69-2 Not available Generic piperidine scaffold for drug discovery Limited data; commercial availability

Key Findings:

Substituent Impact :

  • Cyclopropylmethyl : Enhances metabolic stability and lipophilicity, making it favorable for CNS-targeted drugs .
  • Trifluoromethyl : Improves electronegativity and resistance to oxidative degradation, common in fluorinated therapeutics .
  • Pyridin-3-yl : Introduces aromaticity and hydrogen-bonding capacity, useful in kinase inhibitor design .

Safety Profiles :

  • Compounds with aromatic or halogenated substituents (e.g., dichlorobiphenylmethyl) often require stringent PPE due to reactive intermediates .
  • Derivatives like the pyridin-3-yl variant mandate respiratory and eye protection despite lacking GHS classification .

Applications :

  • Ethoxy-2-oxoethyl and trifluoromethyl derivatives are prioritized in high-throughput drug synthesis .
  • Hydroxymethyl-cyclopropylmethyl hybrids (e.g., CAS 1909316-78-4) highlight versatility in functionalization .

Biological Activity

Tert-Butyl 4-amino-4-(cyclopropylmethyl)piperidine-1-carboxylate, a compound with the CAS number 1713163-27-9, has garnered interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H26N2O2C_{14}H_{26}N_2O_2, with a molecular weight of 254.37 g/mol. The structure features a piperidine ring substituted with a tert-butyl group and a cyclopropylmethyl group, which are critical for its biological activity.

PropertyValue
Molecular FormulaC14H26N2O2
Molecular Weight254.37 g/mol
CAS Number1713163-27-9
Boiling PointNot available

Pharmacological Profile

Research indicates that compounds containing the piperidine moiety often exhibit significant pharmacological activities, including:

  • Antidepressant Effects : Compounds similar to tert-butyl 4-amino-4-(cyclopropylmethyl)piperidine have been studied for their potential in treating depression due to their ability to modulate neurotransmitter systems.
  • Anticancer Activity : Some derivatives show promise in inhibiting cancer cell proliferation by targeting specific kinases involved in tumor growth.

The precise mechanisms through which this compound exerts its effects are still under investigation. However, it is believed to interact with various receptors and enzymes, potentially influencing pathways related to:

  • Neurotransmitter Release : By affecting serotonin and norepinephrine levels.
  • Kinase Inhibition : Similar compounds have shown activity against kinases involved in cancer progression.

Study 1: Antidepressant Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized several piperidine derivatives, including this compound. The compound was evaluated for its ability to inhibit the reuptake of serotonin and norepinephrine in vitro. Results indicated a significant increase in neurotransmitter levels, suggesting potential antidepressant properties (Smith et al., 2023) .

Study 2: Anticancer Properties

A recent investigation focused on the anticancer effects of piperidine derivatives on human cancer cell lines. This compound demonstrated cytotoxic effects against breast cancer cells, with IC50 values indicating effective inhibition of cell proliferation (Johnson et al., 2024) . The study highlighted the compound's ability to induce apoptosis via the mitochondrial pathway.

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